molecular formula C7H4ClN3O B12343946 7-chloro-4aH-pyrido[3,2-d]pyrimidin-4-one

7-chloro-4aH-pyrido[3,2-d]pyrimidin-4-one

Cat. No.: B12343946
M. Wt: 181.58 g/mol
InChI Key: KTZJWWACPQUHJM-UHFFFAOYSA-N
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Description

7-chloro-4aH-pyrido[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound consists of a pyridine ring fused with a pyrimidine ring, with a chlorine atom at the 7th position and a keto group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4aH-pyrido[3,2-d]pyrimidin-4-one can be achieved through various methods. One common approach involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Another method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4aH-pyrido[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium methoxide (MeONa), oxidizing agents like m-chloroperbenzoic acid, and reducing agents like sodium borohydride. Reaction conditions often involve refluxing in solvents such as butanol or xylene .

Major Products Formed

The major products formed from these reactions include substituted pyridopyrimidines, N-oxides, and dihydropyridopyrimidines, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-4aH-pyrido[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities. Its chlorine atom at the 7th position and keto group at the 4th position make it a versatile compound for various synthetic and medicinal applications .

Properties

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

7-chloro-4aH-pyrido[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C7H4ClN3O/c8-4-1-5-6(9-2-4)7(12)11-3-10-5/h1-3,6H

InChI Key

KTZJWWACPQUHJM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2C1=NC=NC2=O)Cl

Origin of Product

United States

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